5-o-Desmethylomeprazole

Beschreibung

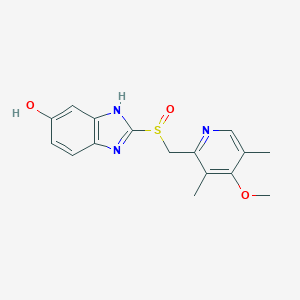

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDTVZNDQKCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439414 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151602-49-2 | |

| Record name | 5-o-Desmethylomeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLOMEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 5-o-Desmethylomeprazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-O-Desmethylomeprazole

Introduction

5-O-Desmethylomeprazole is a primary human metabolite of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] It is formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP2C19.[2][3] Beyond its metabolic significance, 5-O-Desmethylomeprazole is also recognized as a key impurity in the synthesis of Omeprazole and its S-enantiomer, Esomeprazole.[4][] Consequently, a thorough understanding of its physicochemical properties is paramount for researchers, analytical scientists, and drug development professionals. This knowledge is critical for developing robust analytical methods for impurity profiling, ensuring the quality and stability of Omeprazole drug products, and for comprehensive pharmacokinetic and metabolic studies.

This guide provides a detailed examination of the core physicochemical characteristics of 5-O-Desmethylomeprazole, offering both established data and field-proven methodologies for its empirical determination. As a Senior Application Scientist, the rationale behind experimental design is emphasized to ensure the generation of trustworthy and reproducible data.

Chemical Identity and Structure

The unique identity of a molecule is the foundation of all physicochemical analysis. 5-O-Desmethylomeprazole is a sulfoxide and a member of the benzimidazole class of compounds.[1][6] Its core structure is similar to Omeprazole, differing by the substitution of a hydroxyl group for the methoxy group at the 5-position of the benzimidazole ring.

| Identifier | Value | Source(s) |

| CAS Number | 151602-49-2 | [1][4][7] |

| IUPAC Name | 2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-3H-benzimidazol-5-ol | [1][] |

| Molecular Formula | C₁₆H₁₇N₃O₃S | [7] |

| Molecular Weight | 331.39 g/mol | [7] |

| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | [1][] |

| InChI Key | TWXDTVZNDQKCOS-UHFFFAOYSA-N | [1][] |

Core Physicochemical Properties

The physical and chemical properties of 5-O-Desmethylomeprazole dictate its behavior in various environments, from formulation matrices to biological systems. The data presented below are compiled from various chemical suppliers and databases. It is crucial to note that some properties, particularly thermal characteristics, may show variability based on the crystalline form and purity of the sample.

| Property | Reported Value(s) | Significance & Commentary | Source(s) |

| Appearance | Light-Yellow to Light Beige Solid | The color can be an initial indicator of purity and degradation. Darkening may suggest the presence of impurities or degradation products. | [4][] |

| Melting Point | 238-240°C; >188°C (decomposition) | The discrepancy in reported values highlights the importance of empirical verification. The observation of decomposition suggests thermal instability. | [4][] |

| Boiling Point | 630.5 ± 65.0 °C (Predicted) | This is a predicted value and should be treated as an estimation, as the compound likely decomposes before boiling under atmospheric pressure. | [4][] |

| pKa | 8.71 ± 0.10 (Predicted) | This predicted pKa suggests that 5-O-Desmethylomeprazole is a weak base. This property is critical for predicting its solubility and absorption characteristics at different physiological pH values. | [4][8] |

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and is fundamental to the design of analytical methods, particularly for liquid chromatography.

Reported Solubilities: 5-O-Desmethylomeprazole is reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[4][][8] Its parent compound, Omeprazole, is very slightly soluble in water, a characteristic likely shared by this metabolite.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method to empirically determine the solubility of 5-O-Desmethylomeprazole in a desired solvent system (e.g., water, phosphate-buffered saline pH 7.4).

Causality: The shake-flask method is the gold standard for solubility determination because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility. The inclusion of a time-course analysis ensures that equilibrium has indeed been reached.

Methodology:

-

Preparation: Add an excess amount of 5-O-Desmethylomeprazole solid to a series of vials containing a precise volume of the test solvent (e.g., 5 mg in 1 mL). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24-48 hours).

-

Sampling: At various time points (e.g., 12, 24, 36, and 48 hours), withdraw an aliquot from each vial.

-

Phase Separation (Critical Step): Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid particles. This step is critical to prevent inflation of the measured concentration.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 5).

-

Validation of Equilibrium: Plot the measured concentration against time. Equilibrium is confirmed when the concentration plateaus and subsequent time points show no significant increase (e.g., <5% variation). The plateau concentration is reported as the solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Characteristics

The stability of an active pharmaceutical ingredient (API) metabolite is crucial for accurate quantification in biological samples and for setting appropriate specifications for impurities in a drug product. Omeprazole is notoriously unstable in acidic conditions and is sensitive to heat, light, and humidity.[10][11] It is imperative to assume that 5-O-Desmethylomeprazole shares this lability.

Experimental Protocol: Forced Degradation Study

Causality: A forced degradation study is essential to identify the likely degradation pathways, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method. Exposing the compound to stress conditions more severe than accelerated storage (e.g., 40°C/75% RH) ensures that any significant degradation products are rapidly generated and can be resolved from the main peak.[12]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 5-O-Desmethylomeprazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (Performed in parallel):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source (ICH Q1B option 2: 1.2 million lux hours and 200 watt hours/m²).

-

-

Sample Processing: After exposure, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute all samples to a suitable concentration and analyze using an appropriate HPLC method (see Section 5). A photodiode array (PDA) detector is highly recommended to check for peak purity and identify any co-eluting degradants.

-

Data Evaluation: Calculate the percentage degradation in each condition. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent 5-O-Desmethylomeprazole peak.

Caption: Workflow for Forced Degradation Study.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of 5-O-Desmethylomeprazole, enabling its separation, quantification, and purity assessment.

Protocol: Exemplary HPLC Method for Purity and Assay

Causality: This reversed-phase HPLC method is designed for robustness and selectivity. A C18 column provides good retention for moderately polar compounds like 5-O-Desmethylomeprazole. Gradient elution is chosen to ensure that any potential impurities with different polarities are eluted and resolved within a reasonable runtime. The specific pH and mobile phase composition are based on established methods for Omeprazole and its related substances, which are known to provide good peak shape and selectivity.[13][14]

Methodology:

-

Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 20 mM Phosphate Buffer, pH 7.6.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 70% B

-

15-17 min: 70% B

-

17.1-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 302 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard: Accurately weigh and dissolve 5-O-Desmethylomeprazole reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

-

Test Sample: Prepare the test sample in the same diluent to a similar target concentration.

-

-

System Suitability Test (SST): Before sample analysis, perform replicate injections (n=5) of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

-

Analysis and Calculation: Inject the standard and sample solutions. Purity can be determined by area percent calculation. Assay is calculated by comparing the peak area of the sample to that of the reference standard of known concentration.

Conclusion

5-O-Desmethylomeprazole, as a critical metabolite and impurity of Omeprazole, possesses distinct physicochemical properties that demand careful consideration. Its predicted basicity, limited aqueous solubility, and inherent instability, particularly in acidic conditions, are defining characteristics. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these properties with high scientific integrity. A thorough characterization using these methods is essential for accurate bioanalysis, effective impurity control in drug manufacturing, and a deeper understanding of Omeprazole's metabolic fate in vivo.

References

-

ChemBK. (2024). 5-O-Desmethyl omeprazole. Available at: [Link]

-

LookChem. (n.d.). 5-O-Desmethyl Omeprazole Sulfide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10404448, 5-o-Desmethylomeprazole. Retrieved from PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... [Image]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781186, 5-O-Desmethyl Omeprazole Sulfide. Retrieved from PubChem. Available at: [Link]

-

Wang, Y., et al. (2022). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling, 62(15), 3746–3757. Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 5'-O-Desmethyl omeprazole (HMDB0014011). Available at: [Link]

-

White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Available at: [Link]

-

Déglon, J., et al. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of Chromatography B, 1232, 123962. Available at: [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : 5-O-Desmethyl Omeprazole-d3. Available at: [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Available at: [Link]

-

International Journal of Pharmaceutical Chemistry. (2012). A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. Available at: [Link]

-

LCGC International. (2013). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Available at: [Link]

-

Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Available at: [Link]

-

The Thai Journal of Pharmaceutical Sciences. (1998). Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Available at: [Link]

-

PubMed. (n.d.). Stability of capsules containing omeprazole in enteric coated pellets. Available at: [Link]

Sources

- 1. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 6. hmdb.ca [hmdb.ca]

- 7. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]

- 8. 5-O-DESMETHYL OMEPRAZOLE CAS#: 151602-49-2 [m.chemicalbook.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 12. Stability of capsules containing omeprazole in enteric coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of 5-O-Desmethylomeprazole

Introduction: Contextualizing the Analyte

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase enzyme system.[1][2] Administered as a racemic mixture of its R- and S-enantiomers, its therapeutic efficacy is deeply intertwined with its metabolic fate.[3] The primary metabolism of omeprazole is mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4.[4][5] These enzymatic transformations lead to several key metabolites, including 5-hydroxyomeprazole, omeprazole sulfone, and the subject of this guide: 5-O-desmethylomeprazole.[3][6]

5-O-desmethylomeprazole, also known as 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol, is a significant human metabolite of omeprazole.[7] It is formed via O-demethylation at the 5-position of the benzimidazole ring, a reaction predominantly catalyzed by CYP2C19, particularly on the S-enantiomer (esomeprazole).[3][4] The unambiguous identification and structural confirmation of such metabolites are paramount in drug development for several reasons: they inform our understanding of drug metabolism and pharmacokinetics (DMPK), help identify potential drug-drug interactions, and are critical for safety and toxicology assessments.

This guide provides a comprehensive, technically-grounded walkthrough of the modern analytical strategies employed to elucidate the chemical structure of 5-O-desmethylomeprazole. We will move beyond mere procedural lists to explore the scientific rationale underpinning each methodological choice, reflecting the decision-making process in a contemporary drug metabolism laboratory.

The Elucidation Workflow: A Multi-Modal Analytical Approach

The structural confirmation of a metabolite like 5-O-desmethylomeprazole is not a single experiment but a logical, confirmatory workflow. The process begins with the generation of the metabolite, typically through in-vitro incubation of the parent drug with human liver microsomes, followed by a cascade of high-resolution analytical techniques.[8]

Pillar 1: Mass Spectrometry - The Initial Investigation

Mass spectrometry (MS) is the vanguard of metabolite identification due to its exceptional sensitivity and ability to provide molecular weight and fragmentation data directly from complex biological matrices.[9][10]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The first crucial step is determining the exact molecular weight of the putative metabolite. The metabolic transformation from omeprazole (C₁₇H₁₉N₃O₃S) to 5-O-desmethylomeprazole (C₁₆H₁₇N₃O₃S) involves the substitution of a methyl group (-CH₃) with a hydrogen atom (-H), resulting in a nominal mass difference of 14 Da. However, relying on nominal mass is insufficient. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass accuracy in the low ppm range, enabling the calculation of a unique elemental formula.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Omeprazole | C₁₇H₁₉N₃O₃S | 345.1147 |

| 5-O-Desmethylomeprazole | C₁₆H₁₇N₃O₃S | 331.0991 |

| Table 1: Comparison of Molecular Formulas and Exact Masses.[11][12] |

Causality: Obtaining an accurate mass that corresponds to the elemental formula C₁₆H₁₇N₃O₃S provides the first piece of strong, quantifiable evidence for a demethylation event. This self-validating step rules out other potential isobaric modifications.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Once the precursor ion (e.g., m/z 332.1069 for [M+H]⁺ of 5-O-desmethylomeprazole) is identified by HRMS, tandem MS (MS/MS) is performed. The precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a structural fingerprint.

The fragmentation of omeprazole is well-characterized. A major fragment ion at m/z 198 is formed by the neutral loss of the 6-methoxy-1H-1,3-benzodiazole moiety.[13] The key to elucidating the structure of 5-O-desmethylomeprazole is to compare its fragmentation pattern against that of the parent drug.

-

Omeprazole [M+H]⁺ (m/z 346.1): The key fragmentation involves the cleavage of the C-S bond, typically generating a prominent pyridinylmethyl fragment at m/z 198 .[13]

-

5-O-Desmethylomeprazole [M+H]⁺ (m/z 332.1): The demethylation occurs on the benzimidazole ring. Therefore, the pyridinylmethyl fragment at m/z 198 should remain unchanged, as this part of the molecule is not modified. However, fragments containing the benzimidazole portion will show a mass shift of -14 Da. The unchanged key fragment ion provides strong evidence that the modification did not occur on the pyridine ring.[13][14]

Protocol: LC-MS/MS Metabolite Identification

-

Sample Preparation: Perform protein precipitation on the human liver microsome incubate using 3 volumes of cold acetonitrile containing an internal standard. Centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Perform full scan MS from m/z 100-1000 to detect parent ions. Follow with data-dependent MS/MS acquisition on the most intense ions, with a specific inclusion for the theoretical m/z of protonated 5-O-desmethylomeprazole (332.1069).

-

Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

-

-

Data Analysis: Extract ion chromatograms for the theoretical masses of omeprazole and its potential metabolites. Compare the full scan accurate mass to the theoretical value. Analyze the MS/MS spectrum of the peak at m/z 332.1, confirming the presence of key fragments like m/z 198.1.[13]

Pillar 2: NMR Spectroscopy - The Definitive Confirmation

While MS provides powerful evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, as it directly probes the chemical environment of each atom in the molecule.[10][15] To perform NMR, the metabolite must be isolated in sufficient quantity and purity (typically >1 mg).

¹H NMR: The Reporter Proton

The most telling evidence in the ¹H NMR spectrum is the disappearance of the methoxy signal and the appearance of a new signal for the hydroxyl proton.

-

Omeprazole: The spectrum of omeprazole shows two distinct methoxy (-OCH₃) singlet signals. The one associated with the benzimidazole ring typically appears around δ 3.86 ppm.[16]

-

5-O-Desmethylomeprazole: In the metabolite's spectrum, this specific methoxy singlet will be absent. A new, often broad, signal corresponding to the phenolic hydroxyl (-OH) proton will appear. Furthermore, the chemical shifts of the adjacent aromatic protons on the benzimidazole ring (H-4, H-6, and H-7) will be altered due to the change in the electronic environment from an ether to a phenol.

| Proton Assignment | Omeprazole (Approx. δ, ppm) | 5-O-Desmethylomeprazole (Expected Shift) | Rationale for Change |

| Pyridine-CH₃ | ~2.23 (6H, s) | Unchanged | Modification is distant |

| Pyridine-OCH₃ | ~3.72 (3H, s) | Unchanged | Modification is distant |

| Benzimidazole-OCH₃ | ~3.86 (3H, s) | Signal Absent | Site of demethylation |

| Bridge-CH₂ | ~4.88 (2H, s) | Minor shift expected | Change in electronic environment |

| Benzimidazole-H | ~6.95-7.53 | Significant shifts | Change from -OCH₃ to -OH group |

| Benzimidazole-OH | N/A | New signal appears | New functional group |

| Table 2: Key Comparative ¹H NMR Chemical Shifts (Illustrative).[8][16][17] |

Protocol: NMR Sample Preparation and Analysis

-

Isolation: Scale up the in-vitro incubation. Purify the target metabolite using preparative or semi-preparative HPLC, collecting the fraction corresponding to the 5-O-desmethylomeprazole peak.

-

Sample Preparation: Evaporate the collected fractions to dryness under a stream of nitrogen. Dissolve the purified residue (~1 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

NMR Acquisition:

-

Instrument: 500 MHz or higher NMR spectrometer.

-

Experiments: Acquire standard 1D ¹H and ¹³C spectra.

-

2D NMR: If assignments are ambiguous, perform 2D correlation experiments such as COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to definitively map out the molecular scaffold and confirm the site of demethylation.

-

-

Data Analysis: Compare the acquired spectra with those of an authentic omeprazole standard. Confirm the absence of the 5-methoxy proton signal and the corresponding carbon signal in the ¹³C spectrum. Assign all proton and carbon signals with the aid of 2D NMR data to rebuild the molecule's connectivity map, providing irrefutable proof of the structure.

Conclusion: Synthesizing the Evidence

The structural elucidation of 5-O-desmethylomeprazole is a model case study in modern analytical chemistry. It relies on a synergistic and hierarchical application of techniques. High-resolution mass spectrometry provides the initial, compelling evidence through accurate mass measurement and logical fragmentation analysis. This hypothesis is then unequivocally confirmed by NMR spectroscopy, which delivers the definitive atomic-level blueprint of the molecule. By integrating these powerful techniques, researchers, scientists, and drug development professionals can confidently identify and characterize metabolites, ensuring a comprehensive understanding of a drug's behavior in vivo and upholding the rigorous standards of scientific integrity and regulatory compliance.

References

-

Crecente-Campo, J., et al. (2014). Simultaneous Determination of Omeprazole and Their Main Metabolites in Human Urine Samples by Capillary Electrophoresis Using Electrospray Ionization-Mass Spectrometry Detection. Journal of Pharmaceutical and Biomedical Analysis, 92, 211-9. [Link]

-

ChemBK. (2024). 5-O-Desmethyl omeprazole - Physico-chemical Properties. ChemBK.com. [Link]

-

El-Kimary, E. I., et al. (2021). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Critical Reviews in Analytical Chemistry, 51(6), 514-533. [Link]

-

Li, C., et al. (2013). Determining concentrations of omeprazole and its two metabolites in human plasma by HPLC: Applications for pharmacokinetic studies. Latin American Journal of Pharmacy, 32(3), 382-388. [Link]

-

Jo, A., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(18), 4289. [Link]

-

Abelö, A., et al. (2000). Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 28(8), 966-72. [Link]

-

Van De Velde, V., et al. (2012). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

-

Wang, Y., et al. (2024). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... ResearchGate. [Link]

-

ResearchGate. (n.d.). Stereoselective separation of Omeprazole and 5-hydroxy-omeprazole using Dried Plasma Spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-o-Desmethylomeprazole. PubChem Compound Database. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913). HMDB.ca. [Link]

-

ResearchGate. (n.d.). Assignments of the resonance bands in the 1 H NMR spectrum of omeprazole. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-O-Desmethyl Omeprazole Sulfide. PubChem Compound Database. [Link]

- Ohishi, H., et al. (1989). Crystalline form of omeprazole.

-

ResearchGate. (n.d.). 1 H NMR spectrum of omeprazole. Observed chemical shifts... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (r)-Omeprazole. PubChem Compound Database. [Link]

-

White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

-

Technology Networks. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. TechnologyNetworks.com. [Link]

-

ResearchGate. (n.d.). a 1 H-NMR spectrum of omeprazole USP, with signal assignments... ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.com. [Link]

-

SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. PugetSound.edu. [Link]

-

ResearchGate. (n.d.). (PDF) Omeprazole Profile. ResearchGate. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]

- 12. (r)-Omeprazole | C17H19N3O3S | CID 9579578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. technologynetworks.com [technologynetworks.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early Studies of 5-O-Desmethylomeprazole Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Fate of a Key Omeprazole Metabolite

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[1] Among its various metabolic products, 5-O-desmethylomeprazole holds a significant position, not only as a product of omeprazole's biotransformation but also for its implications in understanding the drug's overall pharmacokinetic profile and the enzymatic pathways involved.[2][3] This technical guide provides a detailed exploration of the early foundational studies that elucidated the metabolic pathways of 5-O-desmethylomeprazole, offering insights into the experimental designs and analytical methodologies that have shaped our current understanding.

The primary metabolic routes for omeprazole include hydroxylation to 5-hydroxyomeprazole, sulfoxidation to omeprazole sulfone, and O-demethylation to 5-O-desmethylomeprazole.[1][4][5] Early research efforts were pivotal in identifying the specific CYP isoforms responsible for these transformations and in characterizing the kinetics of metabolite formation. This guide will delve into the core of these early investigations, providing a technical narrative grounded in scientific integrity and experimental logic.

The Central Role of Cytochrome P450 in 5-O-Desmethylomeprazole Formation

Early in vitro studies using human liver microsomes were instrumental in identifying the key enzymes responsible for omeprazole metabolism.[6][7][8][9] These preparations, containing a rich complement of drug-metabolizing enzymes, allowed researchers to investigate the formation of 5-O-desmethylomeprazole in a controlled environment.

It was established that the formation of 5-O-desmethylomeprazole is primarily catalyzed by CYP2C19 .[10][11] Studies utilizing cDNA-expressed enzymes confirmed that CYP2C19 is more important for the 5-O-demethylation of the S-enantiomer of omeprazole than for its 5-hydroxylation.[10] In contrast, the formation of omeprazole sulfone is predominantly mediated by CYP3A4 .[10][12] The stereoselective nature of omeprazole metabolism is a critical aspect, with CYP2C19 favoring the 5-hydroxylation of the R-enantiomer and the 5-O-demethylation of the S-enantiomer.[10] This enzymatic preference contributes to the different pharmacokinetic profiles of the omeprazole enantiomers.

Metabolic Pathway of Omeprazole

The metabolic journey of omeprazole is a multi-step process involving several key enzymatic reactions. The diagram below illustrates the primary pathways leading to the formation of its major metabolites, including 5-O-desmethylomeprazole.

Caption: Metabolic pathways of omeprazole.

Experimental Workflow: In Vitro Metabolism Studies Using Human Liver Microsomes

The following protocol outlines a typical experimental workflow used in early studies to investigate the in vitro metabolism of omeprazole and the formation of 5-O-desmethylomeprazole. This self-validating system ensures reproducibility and accuracy in determining metabolic parameters.

Protocol: Determination of 5-O-Desmethylomeprazole Formation in Human Liver Microsomes

1. Preparation of Incubation Mixtures:

- Rationale: To create a reaction environment that mimics physiological conditions and contains all necessary components for enzymatic activity.

- Step 1.1: Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol or DMSO) at a high concentration. The final solvent concentration in the incubation should be kept low (typically <1%) to avoid enzyme inhibition.[8]

- Step 1.2: In microcentrifuge tubes, combine pooled human liver microsomes (e.g., 0.2-0.5 mg/mL final protein concentration), a phosphate buffer (e.g., 100 mM, pH 7.4), and magnesium chloride (a cofactor for NADPH-generating systems).

- Step 1.3: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

2. Initiation of the Metabolic Reaction:

- Rationale: To start the enzymatic reaction by providing the necessary reducing equivalents for CYP450 activity.

- Step 2.1: Add an NADPH-generating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-incubated mixture. The reaction is initiated by the production of NADPH.

- Step 2.2: Immediately after adding the NADPH-generating system, add the omeprazole stock solution to achieve the desired final substrate concentration.

3. Incubation and Termination:

- Rationale: To allow the metabolic reaction to proceed for a defined period and then abruptly stop it to accurately measure metabolite formation at that time point.

- Step 3.1: Incubate the reaction mixture at 37°C in a shaking water bath for a specific duration (e.g., 0, 5, 15, 30, and 60 minutes). Time-course experiments are crucial for determining the initial rate of metabolism.

- Step 3.2: Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.[13] This step serves to precipitate proteins and stop all enzymatic activity.

4. Sample Processing and Analysis:

- Rationale: To isolate the analytes of interest from the complex biological matrix and quantify them using a sensitive and specific analytical method.

- Step 4.1: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

- Step 4.2: Transfer the supernatant, containing the parent drug and its metabolites, to a clean tube.

- Step 4.3: Analyze the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[13][14] This technique allows for the separation and sensitive quantification of omeprazole and 5-O-desmethylomeprazole.

5. Data Analysis:

- Rationale: To calculate key kinetic parameters that describe the rate and efficiency of the metabolic reaction.

- Step 5.1: Construct a standard curve for 5-O-desmethylomeprazole to determine its concentration in the samples.

- Step 5.2: Plot the concentration of 5-O-desmethylomeprazole formed against time to determine the initial velocity of the reaction.

- Step 5.3: By varying the initial omeprazole concentration, Michaelis-Menten kinetics can be determined, yielding the Michaelis constant (Km) and maximum velocity (Vmax).

Experimental Workflow Diagram

Caption: In vitro metabolism experimental workflow.

Quantitative Data Summary

Early studies provided crucial quantitative data on the kinetics of omeprazole metabolism. The following table summarizes typical kinetic parameters for the formation of the major metabolites of omeprazole in human liver microsomes.

| Metabolite | Primary Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| 5-Hydroxyomeprazole | CYP2C19 | ~5-10 | ~150-250 | ~25-30 |

| 5-O-Desmethylomeprazole | CYP2C19 | ~15-25 | ~50-100 | ~3-5 |

| Omeprazole Sulfone | CYP3A4 | ~50-100 | ~200-300 | ~3-4 |

Note: These values are approximate and can vary depending on the specific experimental conditions and the source of the human liver microsomes.

Conclusion and Future Perspectives

The foundational studies on 5-O-desmethylomeprazole metabolism were critical in establishing the role of CYP2C19 in the biotransformation of omeprazole. The use of in vitro systems, particularly human liver microsomes, coupled with advanced analytical techniques, provided a robust framework for understanding the enzymatic pathways and kinetic parameters governing its formation. These early investigations not only elucidated a key aspect of omeprazole's disposition but also highlighted the importance of pharmacogenetics, as the polymorphic nature of CYP2C19 can lead to significant inter-individual variability in omeprazole metabolism and clinical response.[15]

The knowledge gleaned from these early studies continues to be relevant for drug development professionals. A thorough understanding of a drug candidate's metabolic profile, including the identification of minor metabolites and the enzymes responsible for their formation, is essential for predicting potential drug-drug interactions, understanding sources of pharmacokinetic variability, and ensuring the safety and efficacy of new chemical entities. Future research in this area may focus on the application of more advanced in vitro models, such as 3D liver spheroids or liver-on-a-chip technologies, to further refine our understanding of drug metabolism in a more physiologically relevant context.

References

-

Äbelö, A., Andersson, T. B., Antonsson, M., Naudot, A. K., Skanberg, I., & Weidolf, L. (2000). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug metabolism and disposition, 28(8), 966-972. [Link]

-

Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2005). Enantiomer/enantiomer interactions between the S- and R-isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4. The Journal of pharmacology and experimental therapeutics, 315(2), 777-787. [Link]

-

Scarpignato, C., & Pelosini, I. (2006). The role of cytochrome P450 in the metabolism of proton pump inhibitors. Current pharmaceutical design, 12(35), 4567-4586. [Link]

-

Srinivas, N. R. (2018). Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study. ACS omega, 3(6), 6484-6494. [Link]

-

Nizam, S., Ali, A., Khan, G. I., & Kamal, A. (2014). Comparative pharmacokinetics of Omeprazole and its metabolites in poor and extensive metabolizer Pakistani healthy volunteers. Pakistan journal of pharmaceutical sciences, 27(5), 1255-1262. [Link]

-

Semantic Scholar. (n.d.). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Retrieved from [Link]

-

Onder, G., Tenti, M., Ghibelli, S., & Liperoti, R. (2016). Human CYP2C19 Is a Major Omeprazole 5-hydroxylase, as Demonstrated With Recombinant Cytochrome P450 Enzymes. Journal of the American Medical Directors Association, 17(10), 969-970. [Link]

-

Human Metabolome Database. (n.d.). 5'-O-Desmethyl omeprazole. Retrieved from [Link]

-

Daali, Y., et al. (2022). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Clinical Pharmacology & Therapeutics, 111(2), 478-487. [Link]

-

Wang, Y., et al. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling, 63(15), 4843-4854. [Link]

-

Gu, X., & Li, D. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied biochemistry and biotechnology, 160(6), 1699-1722. [Link]

-

Lares-Asseff, I., et al. (2003). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. Journal of clinical pharmacology, 43(7), 749-755. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-o-Desmethylomeprazole. PubChem Compound Database. Retrieved from [Link]

-

Song, Q., & Naidong, W. (2005). Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 826(1-2), 1-8. [Link]

-

Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8. 1-7.8. 24. [Link]

-

Lee, H. W., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules (Basel, Switzerland), 24(20), 3763. [Link]

-

Al-Rohaimi, A. H. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

-

Helbling, A., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 991-1001. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

-

Salem, S. O. A. (2022). Role of human liver microsomes in in vitro metabolism of metamizole. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 2(1), 103-108. [Link]

-

ResearchGate. (n.d.). Metabolic scheme of omeprazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Main metabolic routes of omeprazole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dls.com [dls.com]

- 10. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. | Merck [merckmillipore.com]

- 14. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide to the In Vitro Characterization of Omeprazole Metabolites

<

Abstract

Omeprazole, the first-in-class proton pump inhibitor (PPI), has been a cornerstone in the management of acid-related gastrointestinal disorders for decades.[1] Its clinical efficacy and safety profile are intrinsically linked to its complex metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] This technical guide provides a comprehensive framework for the in vitro characterization of omeprazole's metabolites, designed for researchers, scientists, and drug development professionals. We will delve into the core metabolic pathways, present detailed experimental protocols using human liver microsomes, and discuss the analytical methodologies required for robust metabolite identification and quantification. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

Introduction: The Clinical and Metabolic Significance of Omeprazole

Omeprazole revolutionized the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][3] However, its therapeutic effect is modulated by its extensive hepatic metabolism. The primary enzymes responsible are the polymorphic CYP2C19 and, to a lesser extent, CYP3A4.[1][2][4] Genetic variations in CYP2C19 can lead to significant inter-individual differences in omeprazole plasma concentrations and, consequently, its clinical efficacy.[1] Individuals are often categorized as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact treatment outcomes.[1] Therefore, a thorough understanding of its metabolic fate is paramount for predicting drug-drug interactions, understanding pharmacokinetic variability, and ensuring optimal therapeutic strategies.

The main metabolic pathways for omeprazole involve hydroxylation to form 5-hydroxyomeprazole, primarily catalyzed by CYP2C19, and sulfoxidation to produce omeprazole sulfone, mediated by CYP3A4.[5][6][7] Other minor metabolites, such as 5-O-desmethylomeprazole, have also been identified.[2][8] These metabolites are generally considered to have no significant effect on gastric acid secretion.[1]

The In Vitro Toolbox: Selecting the Right System

To dissect the metabolic pathways of omeprazole in a controlled environment, several in vitro systems are available. The choice of system is dictated by the specific research question.

-

Human Liver Microsomes (HLMs): These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs.[9][10][11] HLMs are a cost-effective and convenient model for studying CYP-mediated metabolism, making them the workhorse for metabolic stability and metabolite identification studies.[9][10] They offer a complete CYP enzyme environment, allowing for accurate kinetic measurements.[10]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and transporters.[9] This makes them a more comprehensive model for studying the complete metabolic profile of a drug, including conjugation reactions and transport processes.[9]

-

Recombinant Human CYPs (rhCYPs): These are individual CYP enzymes expressed in a cellular system (e.g., insect cells). They are invaluable for "reaction phenotyping," which is the process of identifying the specific CYP isoforms responsible for a particular metabolic reaction. By incubating omeprazole with a panel of rhCYPs, the contribution of each enzyme to the formation of different metabolites can be precisely determined.

For the purpose of this guide, we will focus on Human Liver Microsomes as they represent a robust and widely accepted model for characterizing the primary oxidative metabolites of omeprazole.[12]

Core Experimental Workflow: From Incubation to Analysis

The characterization of omeprazole metabolites in vitro follows a logical and systematic workflow. This process is designed to ensure data integrity and reproducibility.

Figure 1: A generalized workflow for the in vitro characterization of omeprazole metabolites using human liver microsomes.

Detailed Protocol: In Vitro Metabolism of Omeprazole in Human Liver Microsomes

This protocol outlines the steps to determine the formation of omeprazole metabolites in a typical HLM incubation.

Objective: To identify and quantify the primary metabolites of omeprazole formed by human liver microsomal enzymes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Omeprazole

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

Reference standards for omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone

Procedure:

-

Incubation Mixture Preparation:

-

On ice, prepare the incubation mixtures in microcentrifuge tubes.

-

To the potassium phosphate buffer, add HLMs to a final concentration of 0.2-0.5 mg/mL. The optimal protein concentration should be determined empirically to ensure linear reaction kinetics.

-

Add omeprazole to the desired final concentration. A range of concentrations is recommended to assess concentration-dependent metabolism.

-

-

Pre-incubation:

-

Pre-incubate the HLM and omeprazole mixture for 5-10 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation is typically 200-500 µL.

-

-

Incubation:

-

Incubate the mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction at the designated time points by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The organic solvent precipitates the microsomal proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the samples vigorously.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analysis:

Analytical Characterization: The Power of LC-MS/MS

LC-MS/MS is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[17]

Metabolite Identification

-

Full Scan and Product Ion Scan: Initial analysis involves acquiring full scan mass spectra to detect potential metabolites. The masses of expected metabolites (e.g., +16 Da for hydroxylation, +16 Da for sulfoxidation) are monitored. Product ion scans (MS/MS) are then performed on these potential metabolite ions to obtain fragmentation patterns. These patterns are compared to the fragmentation of the parent drug and, ideally, to authentic reference standards of the metabolites.[18]

Quantitative Analysis

-

Multiple Reaction Monitoring (MRM): For quantification, a highly sensitive and specific LC-MS/MS method using MRM is developed. This involves monitoring specific precursor-to-product ion transitions for omeprazole and its metabolites. A stable isotope-labeled internal standard is often used to correct for variations in sample preparation and instrument response. Calibration curves are constructed using the reference standards to accurately quantify the concentration of each metabolite formed.

Key Metabolic Pathways and Enzyme Kinetics

The primary metabolic transformations of omeprazole observed in vitro are hydroxylation and sulfoxidation.

Sources

- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Review article: omeprazole and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 10. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 11. dls.com [dls.com]

- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. ijpsr.com [ijpsr.com]

- 17. researchgate.net [researchgate.net]

- 18. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

The Litmus Test for CYP2C19 Activity: A Technical Guide to 5-O-Desmethylomeprazole and Metabolite Profiling in Omeprazole Metabolism

Foreword: Beyond the Proton Pump – Omeprazole as a Metabolic Probe

To the researchers, clinical scientists, and drug development professionals who navigate the complex world of pharmacokinetics, the proton pump inhibitor omeprazole represents more than just a remedy for acid-related disorders.[1][2][3] It is a powerful in vivo tool, a metabolic litmus test for gauging the activity of a critical enzyme in drug metabolism: Cytochrome P450 2C19 (CYP2C19).[1][4] This guide provides an in-depth exploration of omeprazole metabolism, focusing on its primary metabolite, 5-hydroxyomeprazole, as the principal biomarker for CYP2C19 activity, while also elucidating the role of a secondary metabolite mentioned in recent interest, 5-O-desmethylomeprazole.

Our journey will traverse the enzymatic pathways governing omeprazole's fate, delve into the profound impact of genetic variability, and provide field-tested, detailed protocols for the accurate quantification and interpretation of these metabolic biomarkers. This document is structured not as a rigid manual, but as a narrative of scientific inquiry, designed to empower you with the causal reasoning behind each methodological choice, ensuring that every protocol is a self-validating system.

The Metabolic Crossroads: CYP2C19 and CYP3A4 in Omeprazole Biotransformation

Omeprazole, administered as a racemic mixture of (R)- and (S)-enantiomers, undergoes extensive hepatic metabolism primarily orchestrated by two key CYP450 enzymes.[5] The metabolic fate of omeprazole is the cornerstone of its utility as a phenotyping probe.

-

The High-Affinity Pathway (CYP2C19): The hydroxylation of omeprazole at the 5-position of the benzimidazole ring to form 5-hydroxyomeprazole is predominantly catalyzed by CYP2C19.[6] This is the primary, high-affinity metabolic route. The formation rate of 5-hydroxyomeprazole serves as a direct and reliable indicator of in vivo CYP2C19 functional activity.[6]

-

The Lower-Affinity Pathway (CYP3A4): In parallel, CYP3A4 mediates the formation of omeprazole sulfone . This pathway is particularly significant in individuals with low CYP2C19 activity.

-

The Role of 5-O-Desmethylomeprazole: 5-O-desmethylomeprazole is a less abundant metabolite of omeprazole. Its formation is also catalyzed by CYP2C19. While it is a direct product of omeprazole metabolism, it is not typically used as the primary biomarker for CYP2C19 activity in clinical phenotyping studies. Instead, recent research has highlighted its role as a time-dependent inhibitor of both CYP2C19 and CYP3A4, which can contribute to the non-linear pharmacokinetics of omeprazole and potential drug-drug interactions.

The interplay between these pathways is visually represented in the metabolic map below.

Genetic Polymorphisms of CYP2C19: The Basis for Variable Metabolism

The clinical utility of omeprazole as a phenotyping tool is intrinsically linked to the highly polymorphic nature of the CYP2C19 gene.[1] Genetic variations can lead to significantly different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes. This genetic lottery has profound implications for drug efficacy and safety.

| Phenotype | Genotype Examples | Metabolic Activity | Implication for Omeprazole Therapy |

| Ultrarapid Metabolizer (UM) | 17/17 | Increased | Standard doses may be insufficient, leading to therapeutic failure.[1][7] |

| Extensive/Normal Metabolizer (EM/NM) | 1/1 | Normal | Expected response to standard doses. |

| Intermediate Metabolizer (IM) | 1/2, 1/3 | Decreased | Higher plasma concentrations of omeprazole, generally leading to good therapeutic effect. |

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Markedly Reduced or Absent | Significantly higher exposure to omeprazole, increased risk of concentration-dependent side effects with long-term use.[1][4] |

Table adapted from the Clinical Pharmacogenetics Implementation Consortium (CPIC) and Dutch Pharmacogenetics Working Group (DPWG) guidelines.[1][3][7]

The prevalence of these phenotypes varies significantly across different ethnic populations. For instance, the poor metabolizer phenotype is more common in Asian populations (15-20%) compared to Caucasians (approximately 3%).[4]

Clinical Phenotyping Protocol: A Step-by-Step Workflow

The following protocol outlines a robust methodology for CYP2C19 phenotyping using omeprazole. The core principle is to administer a single dose of omeprazole and then measure the plasma concentrations of the parent drug and its primary metabolite, 5-hydroxyomeprazole, at a specific time point.

Subject Preparation and Dosing

-

Subject Selection: Recruit healthy volunteers or patients who have been off any interacting medications for at least one week.

-

Fasting: Subjects should fast overnight for at least 8 hours prior to dosing.

-

Dosing: Administer a single oral dose of 20 mg omeprazole with water. A 40 mg dose can also be used, but it's important to be consistent within a study.[8]

Blood Sampling and Processing

-

Timing: Collect a venous blood sample (approximately 5 mL) at 3 hours post-dose. While other time points like 2 or 4 hours have been used, 3 hours is a commonly cited and validated time point.

-

Anticoagulant: Collect blood in tubes containing heparin or EDTA.

-

Plasma Separation: Centrifuge the blood sample at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Immediately transfer the plasma to a clean, labeled polypropylene tube and store at -80°C until analysis.

Sources

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. files.cpicpgx.org [files.cpicpgx.org]

- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Role of Omeprazole Metabolism in CYP2C19 Phenotyping

This guide provides a comprehensive technical overview of the principles and methodologies underlying the use of omeprazole and its primary metabolite, 5-hydroxyomeprazole, for the accurate phenotyping of the Cytochrome P450 2C19 (CYP2C19) enzyme. It is intended for researchers, clinical scientists, and drug development professionals engaged in pharmacogenetics and personalized medicine.

The Clinical Imperative for CYP2C19 Characterization

The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to xenobiotic metabolism. Among its members, CYP2C19 is responsible for the biotransformation of approximately 15% of all clinically used drugs, including proton pump inhibitors (PPIs), antiplatelet agents, antidepressants, and benzodiazepines.[1][2]

A key challenge in clinical pharmacology is the high degree of genetic polymorphism in the CYP2C19 gene.[2][3] These variations can lead to the synthesis of enzymes with a wide spectrum of activity, directly impacting drug efficacy and the risk of adverse events.[3] Individuals can be classified into distinct phenotype groups based on their metabolic capacity.[4]

Table 1: CYP2C19 Phenotype Classification and Associated Genotypes

| Phenotype | Metabolic Capacity | Example Genotypes | Clinical Implication |

|---|---|---|---|

| Ultrarapid Metabolizer (UM) | Markedly Increased | 17/17 | Potential therapeutic failure at standard doses.[4][5] |

| Rapid Metabolizer (RM) | Increased | 1/17 | Accelerated drug clearance.[4] |

| Normal Metabolizer (NM) | Normal (Wild-Type) | 1/1 | Expected drug response at standard doses.[4][6] |

| Intermediate Metabolizer (IM) | Decreased | 1/2, 1/3 | Reduced drug clearance, potential for increased drug exposure.[4][6] |

| Poor Metabolizer (PM) | Severely Reduced / Absent | 2/2, 2/3, 3/3 | High risk of toxicity or adverse effects due to drug accumulation.[6][7] |

This classification is based on guidelines from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[8][9][10]

The prevalence of these phenotypes varies significantly across global populations. For instance, the Poor Metabolizer phenotype is found in approximately 3-5% of Caucasian populations but increases to 15-20% in Asian populations.[6][7] This interethnic variability underscores the necessity of accurate metabolic profiling to guide therapeutic decisions.[3] Phenotyping, the process of determining this metabolic capacity in vivo, provides a direct measure of enzyme function. Omeprazole has emerged as a safe and effective probe drug for this purpose.[11][12]

The Metabolic Fate of Omeprazole: A Dichotomous Pathway

When administered, omeprazole is primarily metabolized in the liver through two major, competing pathways orchestrated by distinct CYP enzymes. The ratio of the resulting metabolites serves as a precise indicator of an individual's underlying CYP2C19 activity.

-

The CYP2C19 Pathway (Hydroxylation): The principal metabolic route for omeprazole is hydroxylation, catalyzed predominantly by CYP2C19, to form its primary metabolite, 5-hydroxyomeprazole .[13][14][15] This metabolite is pharmacologically inactive.[16] The rate of this reaction is directly proportional to the functional capacity of the CYP2C19 enzyme.

-

The CYP3A4 Pathway (Sulphoxidation): A secondary pathway, mediated by the CYP3A4 enzyme, converts omeprazole to omeprazole sulfone .[15][17][18]

It is crucial to distinguish the primary metabolite, 5-hydroxyomeprazole, from other minor metabolites like 5-O-desmethylomeprazole. While 5-O-desmethylomeprazole is a recognized metabolite of omeprazole, scientific literature overwhelmingly confirms that 5-hydroxyomeprazole is the definitive and critical metabolite used for calculating the metabolic ratio in CYP2C19 phenotyping.[1][11][18][][20]

The following diagram illustrates the core metabolic pathways of omeprazole.

Causality: Why the Omeprazole/5-Hydroxyomeprazole Ratio Defines Phenotype

The utility of omeprazole as a phenotyping probe is grounded in the stereoselective nature of its metabolism. Commercial omeprazole is a racemic mixture of (R)- and (S)-enantiomers. While both CYP2C19 and CYP3A4 can metabolize the (R)-enantiomer, the hydroxylation of (S)-omeprazole is exclusively mediated by CYP2C19 .[1][12][21][22] This exclusivity makes the formation of (S)-5-hydroxyomeprazole a highly specific and reliable proxy for CYP2C19 activity, minimizing confounding metabolic influences from other enzymes.

The core of the phenotyping assessment is the Metabolic Ratio (MR) , also known as the Hydroxylation Index. It is calculated from plasma concentrations:

MR = [Omeprazole] / [5-Hydroxyomeprazole]

This ratio provides a quantitative measure of enzyme function:

-

Low MR: A low concentration of the parent drug (omeprazole) relative to the metabolite (5-hydroxyomeprazole) indicates efficient conversion. This is characteristic of Normal, Rapid, and Ultrarapid Metabolizers .[11]

-

High MR: A high concentration of omeprazole relative to 5-hydroxyomeprazole signifies poor conversion, indicating impaired enzyme function. This is the hallmark of Intermediate and Poor Metabolizers .[18]

Studies have established quantitative cut-offs to differentiate between phenotypes based on the MR. For example, a study involving Russian peptic ulcer patients identified statistically significant differences in the median urinary MR between different genotype groups, with Ultrarapid Metabolizers showing a significantly higher median MR (indicative of parent drug to metabolite ratio in urine) compared to Normal Metabolizers.[11][23][24]

Experimental Protocol for In Vivo CYP2C19 Phenotyping

The following protocol outlines a robust, self-validating methodology for determining CYP2C19 phenotype using omeprazole.

Subject Preparation and Dosing

-

Informed Consent: Obtain written informed consent from all participants in accordance with ethical guidelines.

-

Subject Screening: Screen subjects for any contraindications, including known allergies to PPIs, pregnancy, or breastfeeding.

-

Washout Period: Instruct subjects to abstain from any known CYP2C19 inhibitors (e.g., fluvoxamine, voriconazole) or inducers (e.g., rifampicin) for at least 7-14 days prior to the study.[1][12]

-

Fasting: Subjects should fast overnight for at least 8 hours prior to drug administration.

-

Probe Drug Administration: Administer a single oral dose of 20 mg or 40 mg of omeprazole with a standardized volume of water.[17][25]

Sample Collection and Processing

-

Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). The timing of the sample is critical. While a full pharmacokinetic profile (multiple time points) provides the most data via the Area Under the Curve (AUC) ratio, a single-point measurement at 2 or 3 hours post-dose has been shown to provide a reliable MR for phenotyping.[1][11][25]

-

Plasma Separation: Within 1 hour of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Immediately transfer the plasma to labeled cryovials and store at -80°C until analysis to ensure analyte stability.

Bioanalytical Quantification

-

Methodology: Utilize a validated High-Performance Liquid Chromatography (HPLC) or, for higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][26]

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to remove interfering substances.

-

Chromatographic Separation: Use a suitable C18 column to separate omeprazole, 5-hydroxyomeprazole, and an internal standard.

-

Quantification: Generate a standard curve using known concentrations of omeprazole and 5-hydroxyomeprazole to accurately quantify their concentrations in the subject samples.

Data Analysis and Phenotype Assignment

-

Calculate the Metabolic Ratio (MR): For each subject, divide the plasma concentration of omeprazole by the plasma concentration of 5-hydroxyomeprazole.

-

Assign Phenotype: Compare the calculated MR to established, validated cut-off values to classify the subject as a PM, IM, NM, RM, or UM.

The workflow below provides a visual summary of the experimental process.

Ensuring Trustworthiness: The Link Between Phenotype and Genotype

A crucial aspect of a self-validating system is the integration of both phenotyping and genotyping. While phenotyping measures the actual enzyme activity—which can be transiently affected by environmental factors like co-administered drugs—genotyping identifies the underlying genetic blueprint responsible for that activity.[23] A strong correlation between the metabolic ratio (phenotype) and the subject's known CYP2C19 allele status (genotype) provides the highest level of confidence in the results. This dual approach is the gold standard in pharmacogenetic research, ensuring that the observed metabolic capacity is correctly attributed to the individual's genetic makeup.

Conclusion

The metabolic conversion of omeprazole to 5-hydroxyomeprazole is a precise and reliable biomarker for in vivo CYP2C19 activity. The specificity of this pathway, particularly for the (S)-enantiomer, allows for a clear distinction between different metabolic phenotypes. By employing a robust experimental protocol and leveraging sensitive bioanalytical techniques, researchers and clinicians can accurately determine an individual's CYP2C19 status. This information is invaluable for optimizing drug therapy, minimizing adverse reactions, and advancing the practice of personalized medicine in numerous therapeutic areas.[27]

References

-

Pratt, V.M., et al. (2012). Omeprazole Therapy and CYP2C19 Genotype. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Ono, S., et al. (1996). Human CYP2C19 Is a Major Omeprazole 5-hydroxylase, as Demonstrated With Recombinant Cytochrome P450 Enzymes. Drug Metabolism and Disposition. Available at: [Link]

-

Abouir, N., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

-

Ingelman-Sundberg, M. (2005). Clinical relevance of genetic polymorphisms in the human CYP2C subfamily. British Journal of Clinical Pharmacology. Available at: [Link]

-

Baldwin, R.M., et al. (2008). Increased omeprazole metabolism in carriers of the CYP2C1917 allele*. British Journal of Clinical Pharmacology. Available at: [Link]

-

ArtMolecule. 5-Hydroxy omeprazole standards. ArtMolecule. Available at: [Link]

-

Sychev, D.A., et al. (2017). Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. Pharmacogenomics and Personalized Medicine. Available at: [Link]

-

Abouir, N., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. University of Lausanne. Available at: [Link]

-

Shirai, N., et al. (2001). Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH. Alimentary Pharmacology & Therapeutics. Available at: [Link]

-

Genomics Education Programme. CYP2C19 — Knowledge Hub. Health Education England. Available at: [Link]

-

Bråten, L.S., et al. (2021). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Frontiers in Pharmacology. Available at: [Link]

-

Abouir, N., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. ResearchGate. Available at: [Link]

-

Scott, S.A., et al. (2011). Clinical Pharmacogenetics Implementation Consortium Guidelines for Cytochrome P450-2C19 (CYP2C19) Genotype and Clopidogrel Therapy. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Sychev, D.A., et al. (2017). Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. PubMed. Available at: [Link]

-

FASS-Läkemedel i Sverige. (2024). CYP2C19 polymorphism: Significance and symbolism. FASS. Available at: [Link]

-

Al-Azzam, S., et al. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Genetics. Available at: [Link]

-

Díaz-Ordóñez, L., et al. (2021). Evaluation of CYP2C19 Gene Polymorphisms in Patients with Acid Peptic Disorders and Different Therapeutic Responses to Proton Pump Inhibitors. Pharmacogenomics and Personalized Medicine. Available at: [Link]

-

Furuta, T., & Ishizaki, T. (2016). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. Basicmedical Key. Available at: [Link]

-

Li-Wan-Po, A., et al. (2010). Pharmacogenetics of CYP2C19: functional and clinical implications of a new variant CYP2C1917*. British Journal of Clinical Pharmacology. Available at: [Link]

-